molecular formula C7H3BrClNO B3226315 2-Bromo-6-chlorobenzo[d]oxazole CAS No. 1254123-54-0

2-Bromo-6-chlorobenzo[d]oxazole

Cat. No.: B3226315
CAS No.: 1254123-54-0
M. Wt: 232.46 g/mol
InChI Key: XOYKRYNVKQRPNL-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chlorobenzo[d]oxazole typically involves the bromination and chlorination of benzoxazole derivatives. One common method is the reaction of 2-aminophenol with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions using advanced reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chlorobenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Stille coupling to form complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted benzoxazole derivatives
  • Oxidized or reduced benzoxazole compounds
  • Coupled products with various functional groups

Scientific Research Applications

2-Bromo-6-chlorobenzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chlorobenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-Chlorobenzoxazole
  • 2-Bromo-5-chlorobenzoxazole
  • 2-Methoxybenzo[d]oxazole

Comparison: 2-Bromo-6-chlorobenzo[d]oxazole is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-6-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYKRYNVKQRPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-chlorobenzo[d]oxazole
Reactant of Route 2
2-Bromo-6-chlorobenzo[d]oxazole
Reactant of Route 3
2-Bromo-6-chlorobenzo[d]oxazole
Reactant of Route 4
2-Bromo-6-chlorobenzo[d]oxazole
Reactant of Route 5
2-Bromo-6-chlorobenzo[d]oxazole
Reactant of Route 6
2-Bromo-6-chlorobenzo[d]oxazole

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